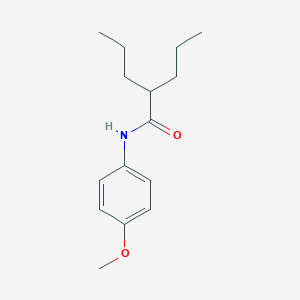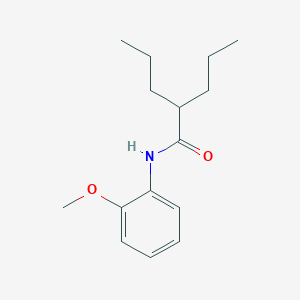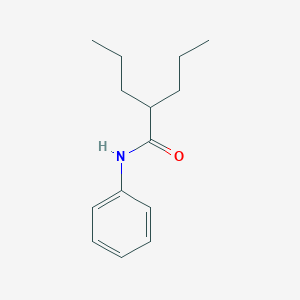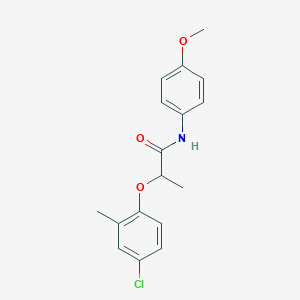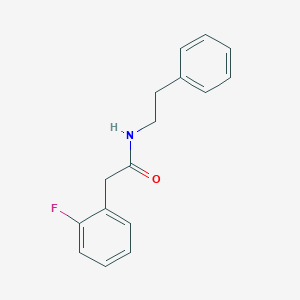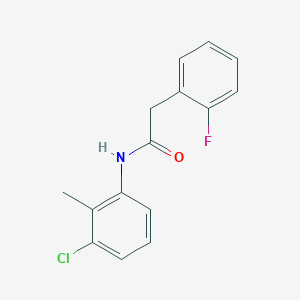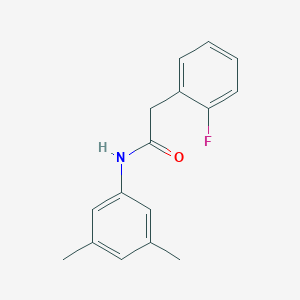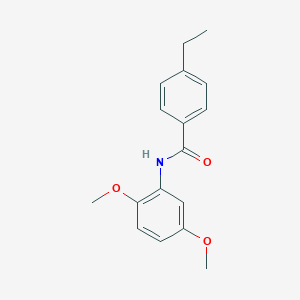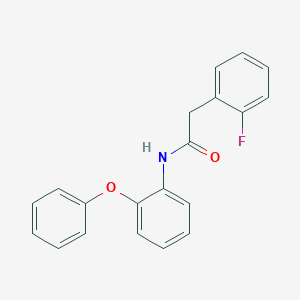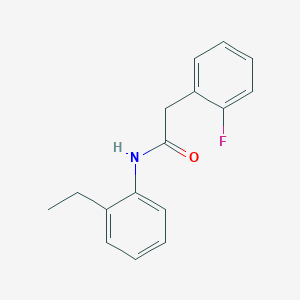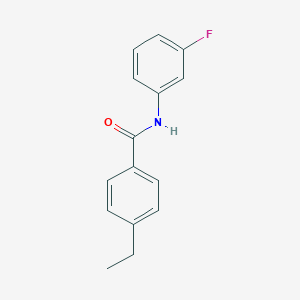
4-ethyl-N-(3-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(3-fluorophenyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as EF-1 and has been used in various studies to understand its mechanism of action and its effects on biochemical and physiological processes.
作用機序
EF-1 works by inhibiting the activity of specific proteins involved in cell division. It binds to the ATP-binding site of these proteins, preventing them from carrying out their normal function. This leads to the inhibition of cell division and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
EF-1 has been shown to have a range of biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, EF-1 has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using EF-1 in lab experiments is its specificity. It targets specific proteins involved in cell division, making it a useful tool for studying the mechanisms of cancer cell growth. However, one of the limitations of using EF-1 is its potential toxicity. Studies have shown that EF-1 can cause cell death in normal cells as well as cancer cells, making it important to use caution when working with this compound.
将来の方向性
There are several future directions for research on 4-ethyl-N-(3-fluorophenyl)benzamide. One area of interest is in the development of new cancer therapies based on EF-1. Researchers are also exploring the potential of EF-1 in the treatment of inflammatory diseases. Finally, there is a need for further studies to understand the potential toxicity of EF-1 and to develop strategies to mitigate any potential risks associated with its use.
Conclusion:
In conclusion, 4-ethyl-N-(3-fluorophenyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying cancer cell growth and inflammation. While there are limitations to its use, EF-1 has the potential to be a valuable therapeutic agent for a range of diseases. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 4-ethyl-N-(3-fluorophenyl)benzamide involves the reaction of 3-fluoroacetophenone with ethylamine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound. This synthesis method has been optimized to produce high yields of EF-1 with good purity.
科学的研究の応用
4-ethyl-N-(3-fluorophenyl)benzamide has been used in various scientific studies to understand its mechanism of action and its effects on biochemical and physiological processes. One of the most significant applications of EF-1 is in the field of cancer research. Studies have shown that EF-1 can inhibit the growth of cancer cells by targeting specific proteins involved in cell division.
特性
分子式 |
C15H14FNO |
|---|---|
分子量 |
243.28 g/mol |
IUPAC名 |
4-ethyl-N-(3-fluorophenyl)benzamide |
InChI |
InChI=1S/C15H14FNO/c1-2-11-6-8-12(9-7-11)15(18)17-14-5-3-4-13(16)10-14/h3-10H,2H2,1H3,(H,17,18) |
InChIキー |
IWGCEDMWBBKMOR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



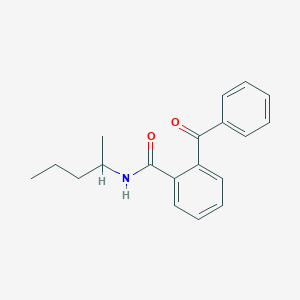
![[1,1'-Biphenyl]-4-yl 2,4-dimethoxybenzoate](/img/structure/B290361.png)
